Propanedioic acid, methyl-, bis(phenylmethyl) ester

Description

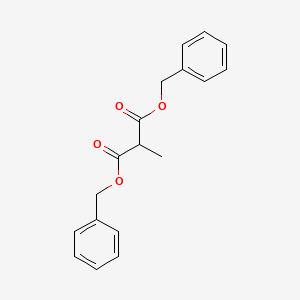

Propanedioic acid, bis(phenylmethyl) ester, commonly known as dibenzyl malonate (CAS 15014-25-2), is a diester derivative of malonic acid (propanedioic acid). Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. Structurally, it consists of a central malonate backbone (HOOC–CH₂–COOH) where both carboxylic acid groups are esterified with benzyl (phenylmethyl) groups .

Properties

CAS No. |

82794-36-3 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

dibenzyl 2-methylpropanedioate |

InChI |

InChI=1S/C18H18O4/c1-14(17(19)21-12-15-8-4-2-5-9-15)18(20)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |

InChI Key |

DYSLWQIJCJSXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification of Malonic Acid Derivatives

One of the primary routes to synthesize bis(phenylmethyl) esters of malonic acid involves the esterification of malonic acid or its derivatives with benzyl alcohol or benzyl halides under basic or phase-transfer catalysis conditions.

A typical procedure involves the reaction of malonic acid diesters with benzyl halides (e.g., benzyl chloride) in the presence of a base such as benzyltrimethylammonium hydroxide, which acts as a phase-transfer catalyst. The reaction is conducted in a solvent like dioxane, often dried over alumina and degassed to prevent side reactions. The benzyl halide is slowly added to the stirred solution at room temperature over several hours to control the reaction rate and avoid side products.

After completion, the reaction mixture is worked up by separation of the organic phase, washing with water and sodium bicarbonate solutions to neutralize acids, drying over magnesium sulfate, and solvent evaporation under reduced pressure. The crude product is then purified by fractional distillation or silica gel chromatography to yield the pure bis(phenylmethyl) ester of malonic acid.

Use of N-Phenylcarbamic Acid Esters and Acylals

Another sophisticated method involves the reaction of N-phenylcarbamic acid esters with acylals in the presence of acids to form methylene-bis-phenylcarbamic acid esters, which are related compounds structurally and can be precursors or analogs to bis(phenylmethyl) esters.

This method utilizes N-phenylcarbamic acid esters such as methyl or ethyl N-phenylcarbamate as starting materials. These are reacted with acylals (e.g., diacetoxymethane) under acidic conditions at temperatures between 50 to 150 °C. The reaction proceeds smoothly in a single step, yielding the desired bis(phenylmethyl) esters with high purity and good yields.

The process avoids the formation of free formaldehyde and water as by-products, which improves the reaction efficiency and product purity. The reaction mechanism involves the formation of methylene bridges linking the phenylcarbamic acid esters, effectively generating the bis(phenylmethyl) ester structure.

Alternative Synthetic Routes and Considerations

Some methods involve the reaction of methylene-bis-nitrophenyl compounds with alcohols and carbon monoxide, but these are less favored due to the difficulty in preparing the nitro intermediates and limited technical significance.

Rearrangement processes of by-products under strong protonic or Lewis acid conditions can also yield the desired esters, but these are typically secondary methods to improve yield and purity after initial synthesis.

Temperature control (50 to 170 °C) and anhydrous conditions are critical in these reactions to prevent side reactions and degradation of sensitive intermediates.

Data Tables Summarizing Preparation Conditions and Outcomes

| Preparation Method | Starting Materials | Reaction Conditions | Purification Method | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phase-transfer catalyzed esterification | Malonic acid diethyl ester + benzyl chloride | Room temperature, slow addition over 6 h, dioxane solvent | Fractional distillation or silica gel chromatography | ~80 | Requires drying and degassing solvents; careful pH control |

| Acid-catalyzed reaction of N-phenylcarbamic acid esters with acylals | N-phenylcarbamic acid esters + diacetoxymethane | 50-150 °C, acidic conditions, anhydrous | Crystallization or extraction | Good yield, high purity | Avoids free formaldehyde and water by-products |

| Rearrangement of by-products under Lewis acids | Reaction mixtures from prior syntheses | 50-170 °C, strong protonic or Lewis acids | Extraction and purification | Variable | Used to improve purity and yield post-synthesis |

Detailed Research Outcomes

The phase-transfer catalyzed method yields the bis(phenylmethyl) ester with high purity as confirmed by nuclear magnetic resonance (NMR) and mass spectroscopy analyses. The final product has a boiling point around 240 °C under reduced pressure, indicative of its purity and stability.

The acid-catalyzed method using N-phenylcarbamic acid esters and acylals is noted for its efficiency in producing methylene-bis-phenylcarbamic acid esters, which share structural similarity with bis(phenylmethyl) esters. This method stands out due to its single-step reaction, high yield, and avoidance of problematic by-products such as free formaldehyde.

The rearrangement process under Lewis acid catalysis allows conversion of less desirable by-products into the target esters, enhancing overall process efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions: Propanedioic acid, methyl-, bis(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Propanedioic acid, methyl-, bis(phenylmethyl) ester is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and pharmaceuticals .

Biology: In biological research, this compound is used as a reagent in enzymatic studies and as a substrate in metabolic pathway investigations .

Medicine: this compound is explored for its potential therapeutic applications, including its use in drug formulation and delivery systems .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers .

Mechanism of Action

The mechanism by which propanedioic acid, methyl-, bis(phenylmethyl) ester exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .

Comparison with Similar Compounds

Key Characteristics:

- Physical Properties : High boiling point due to aromatic benzyl groups; low water solubility (hydrophobic) .

- Applications : Used in organic synthesis as a protecting group for carboxylic acids, intermediates in pharmaceuticals, and polymer production .

- Safety: Limited toxicity data, but benzyl esters generally exhibit moderate environmental persistence .

Comparison with Similar Compounds

Malonic acid esters vary in ester substituents, influencing their reactivity, physical properties, and applications. Below is a detailed comparison:

Dimethyl Malonate (Propanedioic Acid, Dimethyl Ester)

- Formula : C₅H₈O₄; MW : 132.12 g/mol .

- Properties : Volatile liquid (RT*: 0.58 min in GC-MS), high polarity, miscible with polar solvents .

- Uses : Solvent, precursor for agrochemicals, and malonic ester synthesis .

- Regulatory Status : Classified as a low-priority substance by the U.S. EPA due to moderate toxicity and biodegradability .

Comparison with Dibenzyl Malonate :

Diethyl Malonate (Propanedioic Acid, Diethyl Ester)

Comparison :

Propanedioic Acid, 1,3-Dihexyl/Dicyclohexyl Esters

Comparison :

Benzyl Methyl Malonate (Propanedioic Acid, Methyl Phenylmethyl Ester)

Comparison :

Diazo-Substituted Malonates

Comparison :

- Diazo substituents introduce photochemical reactivity absent in dibenzyl malonate, expanding applications in material science .

Data Table: Comparative Analysis of Malonic Acid Esters

Research Findings and Trends

- Environmental Impact : Smaller esters (dimethyl, diethyl) show higher aquatic toxicity but faster degradation, whereas dibenzyl malonate’s persistence requires further study .

- Synthetic Utility: Dibenzyl malonate’s benzyl groups are advantageous in multi-step synthesis due to selective deprotection via hydrogenolysis .

- Emerging Analogs : Allyl-substituted dibenzyl malonates (e.g., CAS 173541-54-3) introduce unsaturation for click chemistry applications .

Biological Activity

Propanedioic acid, methyl-, bis(phenylmethyl) ester, commonly referred to as diethyl malonate or its derivatives, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two phenylmethyl groups attached to a central propanedioic acid moiety. Its structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that various esters of propanedioic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives of propanedioic acid can inhibit the growth of bacteria and fungi. A notable study identified several bioactive compounds from Acinetobacter baumannii, which included propanedioic acid derivatives that displayed significant antifungal activity against Aspergillus flavus .

2. Antioxidant Properties

Propanedioic acid esters have been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of phenyl groups in the structure may enhance these antioxidant effects by stabilizing free radicals.

3. Enzymatic Inhibition

Certain derivatives of propanedioic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment.

Case Study 1: Antifungal Activity Evaluation

A study conducted by Kadhim et al. evaluated the antifungal potential of metabolites produced by Acinetobacter baumannii. The research highlighted that certain propanedioic acid esters exhibited strong antifungal activity against pathogenic fungi, suggesting their potential application in developing new antifungal agents .

Case Study 2: Antioxidant Activity Assessment

In another investigation, researchers assessed the antioxidant capacity of various propanedioic acid derivatives using DPPH radical scavenging assays. The results indicated that certain esters exhibited significant scavenging activity, supporting their use as natural antioxidants in food preservation and therapeutic applications.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.